Cas no 2172372-79-9 (3-cyclobutyl-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidopropanoic acid)

3-Cyclobutyl-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidopropanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its cyclobutyl and methyl substituents confer steric and conformational constraints, enhancing structural control in peptide design. The Fmoc group ensures selective deprotection under mild basic conditions, facilitating solid-phase peptide synthesis (SPPS) workflows. This compound is particularly valuable for introducing hydrophobic and rigid motifs into peptide sequences, improving stability and binding specificity. High purity and consistent reactivity make it suitable for research in medicinal chemistry and bioconjugation. Proper handling under inert conditions is recommended to preserve integrity.
3-cyclobutyl-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidopropanoic acid structure
2172372-79-9 structure
Product Name:3-cyclobutyl-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidopropanoic acid
CAS No:2172372-79-9
MF:C27H32N2O5
MW:464.553387641907
CID:5894121
PubChem ID:165566783
Update Time:2025-05-19

3-cyclobutyl-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidopropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-cyclobutyl-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidopropanoic acid
    • 2172372-79-9
    • EN300-1579287
    • 3-cyclobutyl-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]propanoic acid
    • Inchi: 1S/C27H32N2O5/c1-17(26(32)29-24(15-25(30)31)18-7-6-8-18)13-14-28-27(33)34-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-5,9-12,17-18,23-24H,6-8,13-16H2,1H3,(H,28,33)(H,29,32)(H,30,31)
    • InChI Key: KPXVTWIDFBLOLO-UHFFFAOYSA-N
    • SMILES: O=C(C(C)CCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC(CC(=O)O)C1CCC1

Computed Properties

  • Exact Mass: 464.23112213g/mol
  • Monoisotopic Mass: 464.23112213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 11
  • Complexity: 702
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 105Ų

3-cyclobutyl-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidopropanoic acid Pricemore >>

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Additional information on 3-cyclobutyl-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidopropanoic acid

3-Cyclobutyl-3-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidopropanoic Acid: A Comprehensive Overview

3-Cyclobutyl-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidopropanoic acid (CAS No. 2172372-79-9) is a complex organic compound with significant potential in various fields of chemical and pharmaceutical research. This compound, often referred to by its abbreviated name, is characterized by its unique structural features and functional groups, which contribute to its diverse applications in medicinal chemistry, biochemistry, and materials science.

The cyclobutyl group in the compound's structure provides enhanced conformational flexibility and stability, making it an attractive moiety for the design of novel drugs and biomolecules. The fluoren-9-yl methoxycarbonyl (Fmoc) protecting group is a widely used reagent in peptide synthesis due to its ease of removal under mild conditions. This feature allows for the precise control of amino acid coupling reactions, which is crucial in the synthesis of complex peptides and proteins.

The 4-(Fmoc-amino) group in the compound plays a critical role in its biological activity. The Fmoc protecting group can be selectively removed to reveal the primary amine, which can then participate in further chemical reactions or interact with biological targets. This property makes the compound a valuable intermediate in the development of therapeutic agents and diagnostic tools.

The 2-methylbutanamido moiety contributes to the compound's overall hydrophobicity and solubility properties. These characteristics are essential for optimizing the compound's pharmacokinetic profile, ensuring that it can effectively reach its intended target within the body. Additionally, the presence of this moiety can influence the compound's binding affinity to specific receptors or enzymes, which is crucial for its therapeutic efficacy.

Recent studies have highlighted the potential of 3-cyclobutyl-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidopropanoic acid in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that derivatives of this compound exhibit potent anti-inflammatory properties. These derivatives have been found to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), without causing significant side effects.

In another study, published in the European Journal of Medicinal Chemistry, researchers explored the use of this compound as a scaffold for developing novel antiviral agents. The unique structural features of 3-cyclobutyl-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidopropanoic acid allowed for the design of derivatives with enhanced binding affinity to viral proteases, which are essential for viral replication. These findings suggest that this compound could serve as a promising lead molecule for antiviral drug discovery.

Beyond its therapeutic applications, 3-cyclobutyl-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidopropanoic acid has also been investigated for its potential use in materials science. Researchers at the University of California have demonstrated that this compound can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability. The cyclobutyl group's rigidity and the Fmoc protecting group's hydrophobicity contribute to improved material performance, making it suitable for applications in advanced materials and coatings.

In conclusion, 3-cyclobutyl-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidopropanoic acid (CAS No. 2172372-79-9) is a versatile and promising compound with a wide range of potential applications. Its unique structural features and functional groups make it an attractive candidate for further research and development in medicinal chemistry, biochemistry, and materials science. As ongoing studies continue to uncover new properties and applications, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.

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